Cas no 1804676-29-6 (5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile)

5-(アミノメチル)-4-メチル-2-(トリフルオロメトキシ)ピリジン-3-アセトニトリルは、高度に機能化されたピリジン誘導体であり、医薬品中間体や農薬合成における重要な構築ブロックとしての応用が期待されます。分子内にアミノメチル基、トリフルオロメトキシ基、アセトニトリル基という多様な官能基を有しており、これらが分子の高い反応性と選択的修飾の可能性を提供します。特に、トリフルオロメトキシ基の導入により、代謝安定性や脂溶性の向上が期待できる点が特徴的です。また、結晶性が良好なため精製工程が容易であり、工業的製造プロセスへの適性も備えています。

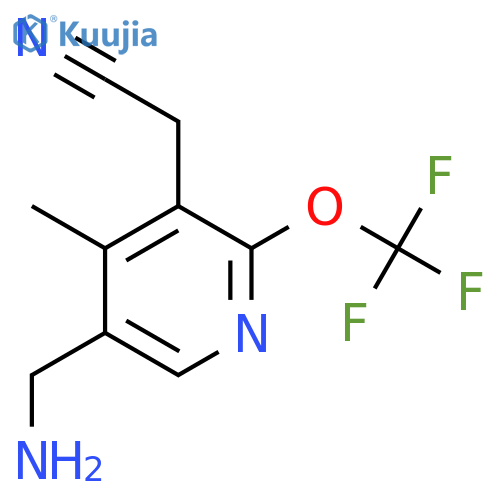

1804676-29-6 structure

商品名:5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile

CAS番号:1804676-29-6

MF:C10H10F3N3O

メガワット:245.201112270355

CID:4843643

5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile

-

- インチ: 1S/C10H10F3N3O/c1-6-7(4-15)5-16-9(8(6)2-3-14)17-10(11,12)13/h5H,2,4,15H2,1H3

- InChIKey: GIIWBEHYCGOSMM-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C(CC#N)=C(C)C(=CN=1)CN)(F)F

計算された属性

- せいみつぶんしりょう: 245.07759644 g/mol

- どういたいしつりょう: 245.07759644 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- ぶんしりょう: 245.20

- トポロジー分子極性表面積: 71.9

5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029081683-1g |

5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile |

1804676-29-6 | 97% | 1g |

$1,519.80 | 2022-04-01 |

5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

1804676-29-6 (5-(Aminomethyl)-4-methyl-2-(trifluoromethoxy)pyridine-3-acetonitrile) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量